molecular formula C14H22ClN3O3 B183640 Metoclopramide N-Oxide CAS No. 171367-22-9

Metoclopramide N-Oxide

Cat. No.: B183640
CAS No.: 171367-22-9
M. Wt: 315.79 g/mol
InChI Key: ZEJQXOWYPGUAMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metoclopramide N-Oxide can be synthesized through the N-oxidation of metoclopramide. One common method involves the use of potassium hydrogen peroxymonosulfate as the oxidizing agent . The reaction typically proceeds under mild conditions, with the metoclopramide being dissolved in an appropriate solvent and the oxidizing agent being added gradually. The reaction mixture is then stirred at room temperature until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Metoclopramide N-oxide retains the pharmacological properties of its parent compound, metoclopramide, which is primarily known as a dopamine D2 receptor antagonist. It is utilized in the treatment of several gastrointestinal disorders and has been studied for additional therapeutic benefits:

  • Antiemetic Properties : this compound is effective in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. Its mechanism involves enhancing gastric motility and antagonizing dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain .
  • Gastroesophageal Reflux Disease (GERD) : Similar to metoclopramide, its N-oxide form is indicated for symptomatic relief in patients with GERD who do not respond to conventional treatments .
  • Gastroparesis : It is used to manage diabetic gastroparesis by increasing gastric emptying rates .
  • Off-label Uses : this compound has shown potential in treating conditions such as hyperemesis gravidarum during pregnancy and acute migraine attacks, although these uses are not FDA-approved .

Analytical Methods for Quantification

Recent advancements have led to the development of various analytical techniques for quantifying this compound in pharmaceutical formulations:

  • Green Analytical Methods : Innovative spectrophotometric and high-performance liquid chromatography (HPLC) methods have been established that utilize environmentally friendly solvents like ethanol and ultrapure water. These methods are rapid, cost-effective, and reduce hazardous waste compared to traditional methods .
  • Method Validation : The developed methods have undergone rigorous validation processes, including assessments of limit of detection (LOD) and limit of quantification (LOQ), ensuring their reliability for routine analysis in pharmaceutical settings .

Prevention of Postoperative Nausea

A clinical trial assessed the efficacy of this compound in preventing postoperative nausea in patients undergoing gynecological laparoscopic surgery. Results indicated a significant reduction in nausea incidence compared to control groups, demonstrating its effectiveness as a prophylactic agent.

Stroke Patients with Nasogastric Tubes

In another study involving stroke patients requiring nasogastric feeding, this compound was found to reduce the risk of pneumonia. This application highlights its role beyond gastrointestinal disorders, suggesting potential benefits in critically ill patients .

Biological Activity

Metoclopramide N-Oxide, a metabolite of the widely used antiemetic drug metoclopramide, has garnered attention for its biological activity and pharmacological implications. This article delves into its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is chemically represented as C14_{14}H22_{22}ClN3_3O3_3 with a molecular weight of 303.8 g/mol. Its structure includes an N-oxide functional group, which is crucial for its biological activity. The presence of this group can influence the compound's interaction with various biological targets, potentially enhancing or modifying the effects observed with its parent compound, metoclopramide .

This compound retains some pharmacological properties of metoclopramide, primarily acting as a dopamine D2 receptor antagonist. This action is pivotal in its antiemetic effects, particularly in the chemoreceptor trigger zone of the brain where it inhibits nausea and vomiting signals . Additionally, it exhibits agonistic activity on serotonin 5-HT4 receptors and antagonistic effects on 5-HT3 receptors, contributing to its prokinetic effects by enhancing gastrointestinal motility .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption from the gastrointestinal tract with peak plasma concentrations reached within 1-2 hours post-administration.
  • Distribution : High volume of distribution (approximately 3.5 L/kg), indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.
  • Elimination : The elimination half-life ranges from 5 to 6 hours in healthy individuals but may be prolonged in those with renal impairment .

Antiemetic Effects

This compound has been studied for its efficacy in preventing postoperative nausea and vomiting (PONV). A comparative study demonstrated that while metoclopramide was effective, it was less efficacious than ondansetron in reducing PONV incidence among patients undergoing laparoscopic surgeries .

Drug Nausea Incidence (%) Vomiting Incidence (%)
Metoclopramide33.39.1
Ondansetron15.23.0

Case Studies

  • Postoperative Nausea : In a clinical trial involving gynecological laparoscopic surgery patients, metoclopramide was associated with a significant reduction in mild nausea but was outperformed by ondansetron in overall efficacy .
  • Gastroesophageal Reflux Disease (GERD) : this compound's role in enhancing gastric emptying has been beneficial for GERD patients by increasing lower esophageal sphincter tone and accelerating gastric transit time .

Properties

IUPAC Name

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-N,N-diethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJQXOWYPGUAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169072
Record name Metoclopramide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171367-22-9
Record name Metoclopramide N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171367229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoclopramide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOCLOPRAMIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ32Z23QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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